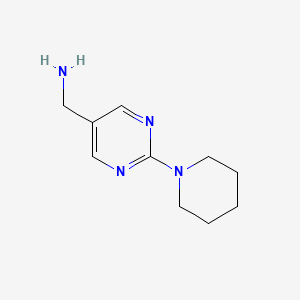
(2-(Piperidin-1-YL)pyrimidin-5-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Piperidin-1-YL)pyrimidin-5-YL)methanamine: is a heterocyclic organic compound that features a pyrimidine ring substituted with a piperidine group and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Piperidin-1-YL)pyrimidin-5-YL)methanamine typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the nucleophilic substitution reaction where a halogenated pyrimidine reacts with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or methanamine groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of new compounds with different substituents on the pyrimidine ring.
Aplicaciones Científicas De Investigación
Chemistry: (2-(Piperidin-1-YL)pyrimidin-5-YL)methanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in the study of enzyme-substrate interactions or receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-(Piperidin-1-YL)pyrimidin-5-YL)methanamine involves its interaction with specific molecular targets. The piperidine group may interact with receptors or enzymes, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The methanamine group may enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparación Con Compuestos Similares
(5-Bromopyridin-2-YL)methanamine: Similar in structure but with a bromine substituent on the pyridine ring.
(5-Chloropyridin-2-YL)methanamine: Similar in structure but with a chlorine substituent on the pyridine ring.
(5-Methylpyridin-2-YL)methanamine: Similar in structure but with a methyl substituent on the pyridine ring.
Uniqueness: (2-(Piperidin-1-YL)pyrimidin-5-YL)methanamine is unique due to the presence of both a piperidine group and a pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of the methanamine group further enhances its reactivity and potential for modification.
Propiedades
Fórmula molecular |
C10H16N4 |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
(2-piperidin-1-ylpyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C10H16N4/c11-6-9-7-12-10(13-8-9)14-4-2-1-3-5-14/h7-8H,1-6,11H2 |
Clave InChI |
YSBFLOZLOZOOLG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC=C(C=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




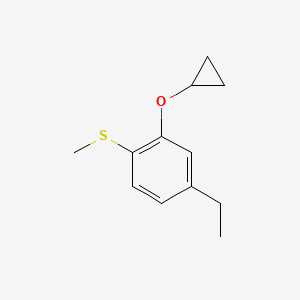



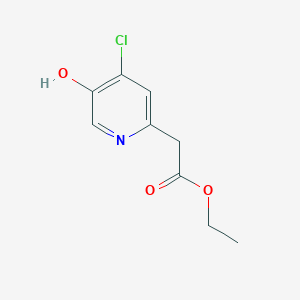
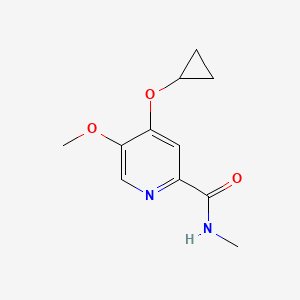
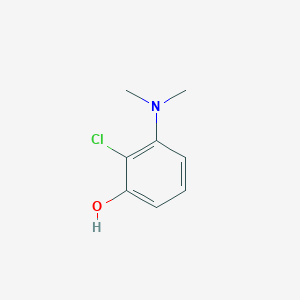

![2-[3-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]-1-morpholin-4-ylethanone](/img/structure/B14848825.png)
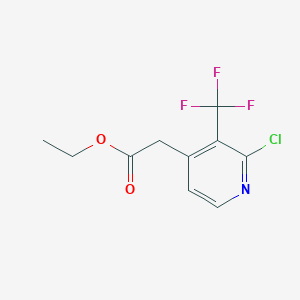
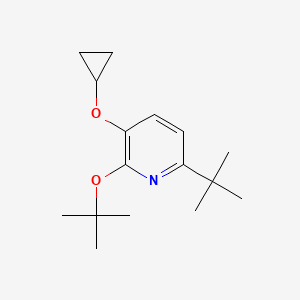
![2-(Benzylthio)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14848841.png)
